![molecular formula C7H5FN4O B2392988 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one CAS No. 14213-07-1](/img/structure/B2392988.png)
1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one
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Overview
Description
1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one, also known as 4-Fluorophenyltetrazolone, is a tetrazole derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its pharmacological properties, including its mechanism of action and biochemical effects.
Scientific Research Applications
Inhibitors against Mushroom Tyrosinase
Triazole-based compounds, including those with a 4-fluorophenyl group, have been studied for their inhibitory activity against mushroom tyrosinase . This enzyme is involved in the production of melanin, a pigment found in many organisms. Inhibitors of this enzyme could potentially be used in treatments for conditions related to melanin overproduction .
Fluorescence Studies
Fluorophenyl-substituted compounds have been used in fluorescence studies . These compounds can
Mechanism of Action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in protein folding in the endoplasmic reticulum. The NF-kB pathway is a key regulator of immune responses and inflammation. Inhibition of these pathways can lead to neuroprotective and anti-inflammatory effects .
Pharmacokinetics
A similar compound has been reported to have a cautionary pharmacokinetic profile with good drug-likeness and gastrointestinal absorption .
Result of Action
Similar compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
4-(4-fluorophenyl)-1H-tetrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGLEGNLDJXZOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NN=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one |
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